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molecular formula C15H13ClOS2 B8333737 2-[(4-Chlorophenyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethanone

2-[(4-Chlorophenyl)sulfanyl]-1-[4-(methylsulfanyl)phenyl]ethanone

Cat. No. B8333737
M. Wt: 308.8 g/mol
InChI Key: MZNHWTDJHNABMV-UHFFFAOYSA-N
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Patent
US09193697B2

Procedure details

To a stirring mixture of sodium ethoxide (13.32 g, 196 mmol) in ethanol (IL) in a 2 L RBF was added 4-chlorothiophenol (26.0 g, 179 mmol), followed by 2-bromo-1-[4-(methylsulfanyl)phenyl]ethanone (40 g, 163 mmol). The reaction mixture was heated to reflux until all solid dissolved, hot filtered through a fritted funnel, then allowed to cool slowly to room temperature, then to 0° C. in an ice bath. The title compound was isolated as pink needle-like crystals (43.9 g, 87%) by filtration. LCMS M+1=309.2.
Quantity
13.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([SH:12])=[CH:8][CH:7]=1.Br[CH2:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([S:23][CH3:24])=[CH:19][CH:18]=1)=[O:16]>C(O)C>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([S:12][CH2:14][C:15]([C:17]2[CH:22]=[CH:21][C:20]([S:23][CH3:24])=[CH:19][CH:18]=2)=[O:16])=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.32 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)SC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until all solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
hot filtered through a fritted funnel
CUSTOM
Type
CUSTOM
Details
to 0° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCC(=O)C1=CC=C(C=C1)SC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 43.9 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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